Ácido cis-11-eicosenoico

Descripción general

Descripción

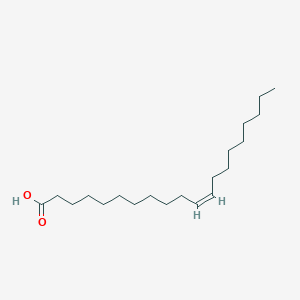

Se encuentra comúnmente en una variedad de aceites vegetales y nueces, particularmente en el aceite de jojoba . Este compuesto tiene una fórmula química de C20H38O2 y una masa molar de 310.51 g/mol . El ácido gondoico es uno de varios ácidos eicosenoicos y se caracteriza por un solo doble enlace en la posición 11 desde el extremo carboxilo .

Aplicaciones Científicas De Investigación

Food Science

Improvement of Horse Oil Quality

Recent research has investigated the role of cis-11-eicosenoic acid in enhancing the quality and stability of horse oil, which is used in culinary applications. The study conducted by Anneke et al. (2024) demonstrated that the incorporation of cis-11-eicosenoic acid into horse oil improves its oxidative stability, making it a more viable option for food products. This enhancement is crucial as it prolongs the shelf life of edible oils and reduces the risk of rancidity .

Table 1: Effects of cis-11-Eicosenoic Acid on Horse Oil Stability

| Parameter | Control (Without cis-11-Eicosenoic Acid) | Experimental (With cis-11-Eicosenoic Acid) |

|---|---|---|

| Oxidative Stability (hours) | 12 | 24 |

| Free Fatty Acids (%) | 0.5 | 0.2 |

| Sensory Quality Rating (1-10) | 5 | 8 |

Cosmetic Industry

Use in Formulations

Cis-11-eicosenoic acid is being explored for its potential benefits in cosmetic formulations. Due to its emollient properties, it can enhance skin hydration and texture. Its role as a stabilizing agent in emulsions is particularly noteworthy, as it helps maintain the integrity and consistency of cosmetic products .

Biomedical Research

Biomarkers for Mental Health

A significant application of cis-11-eicosenoic acid is its potential as a biomarker for diagnosing depression in adolescents. Liu et al. (2024) identified non-esterified fatty acids, including cis-11-eicosenoic acid, as promising indicators for mental health conditions. This finding opens avenues for developing new diagnostic tools that could lead to early intervention strategies .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of cis-11-eicosenoic acid. In vitro studies using RAW 264.7 cells demonstrated that this fatty acid can modulate nitric oxide (NO) production in response to inflammatory stimuli. Although it showed limited efficacy compared to other compounds, its ability to reduce NO levels suggests potential therapeutic applications in managing inflammation .

Industrial Applications

Synthesis of Biologically Active Compounds

Cis-11-eicosenoic acid serves as a precursor in the synthesis of various biologically active compounds and industrial materials. Its double bond provides reactive sites that can be utilized in organic synthesis, making it valuable in producing surfactants, polymers, and other chemical intermediates .

Table 2: Industrial Uses of cis-11-Eicosenoic Acid

| Application | Description |

|---|---|

| Surfactants | Used in detergents and personal care products |

| Polymers | Acts as a building block for bioplastics |

| Chemical Intermediates | Facilitates the production of complex molecules |

Análisis Bioquímico

Biochemical Properties

cis-11-Eicosenoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been associated with lung function and airway inflammation in pediatric asthma, indicating its interaction with inflammatory pathways .

Cellular Effects

cis-11-Eicosenoic acid influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have significant associations with FEV1, FVC, FEV1/FVC, PEF, FEF25–75% and FeNO in the overweight/obese group, adjusting for age and sex .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido gondoico puede sintetizarse mediante diversas reacciones químicas. Un método común implica la ozonólisis del ácido oleico, seguida de una reducción para producir ácido gondoico . El proceso de ozonólisis implica la escisión del doble enlace en el ácido oleico utilizando ozono, lo que da como resultado la formación de ozónidos. Estos ozónidos se reducen luego para producir ácido gondoico .

Métodos de producción industrial

La producción industrial del ácido gondoico normalmente implica la extracción y purificación de fuentes naturales como el aceite de jojoba. El aceite se somete a procesos como la saponificación, donde se trata con un álcali para formar jabón y glicerina. Los ácidos grasos se separan y purifican luego para obtener ácido gondoico .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido gondoico experimenta diversas reacciones químicas, incluidas:

Oxidación: El ácido gondoico puede oxidarse para formar los éteres cíclicos y dioles correspondientes.

Reducción: El doble enlace en el ácido gondoico puede reducirse para formar ácidos grasos saturados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y tetróxido de osmio (OsO4).

Reducción: La hidrogenación utilizando catalizadores como paladio sobre carbón (Pd/C) se emplea comúnmente.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo (Br2) o cloro (Cl2).

Principales productos formados

Oxidación: Éteres cíclicos y dioles.

Reducción: Ácidos grasos saturados.

Sustitución: Ácidos grasos halogenados.

Mecanismo De Acción

El mecanismo por el cual el ácido gondoico ejerce sus efectos implica su incorporación en las membranas celulares, donde influye en la fluidez y la función de la membrana . El ácido gondoico puede modular la producción de mediadores inflamatorios y alterar las vías involucradas en la inflamación y el cáncer . Se dirige a vías moleculares como la vía del factor de crecimiento endotelial vascular (VEGF), que es crucial en la angiogénesis y la cicatrización de heridas .

Comparación Con Compuestos Similares

El ácido gondoico es similar a otros ácidos grasos monoinsaturados como:

Ácido oleico: Se encuentra en el aceite de oliva, tiene un doble enlace en la posición 9.

Ácido erúcico: Se encuentra en el aceite de colza, tiene un doble enlace en la posición 13.

Ácido nervónico: Se encuentra en aceites de semillas, tiene un doble enlace en la posición 15.

Singularidad

El ácido gondoico es único debido a su posición específica del doble enlace, que le confiere propiedades físicas y químicas distintas. Su presencia en el aceite de jojoba y sus aplicaciones en el cuidado de la piel y los cosméticos también lo diferencian de otros ácidos grasos .

Actividad Biológica

Cis-11-eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid characterized by a 20-carbon chain with a double bond at the 11th carbon. It is primarily found in various plant oils and nuts and has gained attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts.

Chemical Structure and Properties

- IUPAC Name : (11Z)-icos-11-enoic acid

- Molecular Formula : CHO

- Molecular Weight : 310.5145 g/mol

- CAS Number : 5561-99-9

Sources of cis-11-Eicosenoic Acid

Cis-11-eicosenoic acid is present in various natural sources:

- Plant oils (e.g., olive oil, canola oil)

- Nuts (e.g., macadamia nuts)

- Marine organisms, particularly echinoderms like Marthasterias glacialis.

Anti-inflammatory Effects

Research indicates that cis-11-eicosenoic acid exhibits anti-inflammatory properties. In a study involving RAW 264.7 macrophage cells challenged with lipopolysaccharides (LPS), it was observed that while cis-11-eicosenoic acid alone did not significantly affect cell viability, it contributed to the modulation of nitric oxide (NO) levels and the expression of inflammatory markers:

| Compound | NO Reduction (%) | iNOS Expression |

|---|---|---|

| cis-11-Eicosenoic Acid | 10% | Moderate reduction |

| Combination with other fatty acids | 30% | Significant reduction |

The study demonstrated that when combined with other compounds, such as ergosta-7,22-dien-3-ol and cis-11,14-eicosadienoic acid, there was a synergistic effect leading to improved anti-inflammatory activity .

Antimicrobial Activity

Cis-11-eicosenoic acid has shown potential antimicrobial properties. A study indicated that microalgal fatty acids, including cis-11-eicosenoic acid, displayed antibacterial activity against various bacterial strains. The presence of this fatty acid in extracts led to a better spectrum of activity against Gram-negative bacteria compared to Gram-positive bacteria .

Elevated Levels in Autism

Recent findings have identified elevated levels of cis-11-eicosenoic acid in the red blood cell membranes of children diagnosed with regressive autism. This correlation suggests that it may serve as a potential biomarker for further research into autism spectrum disorders .

Depression Biomarker

Research has also pointed to non-esterified fatty acids like cis-11-eicosenoic acid as potential biomarkers for diagnosing depression in adolescents. This highlights its relevance in mental health research and the need for further investigation into its role in neuropsychological conditions .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Modulates NO levels; reduces iNOS expression; synergistic effects with other compounds. |

| Antimicrobial | Exhibits antibacterial activity, particularly against Gram-negative bacteria. |

| Potential Biomarkers | Elevated levels linked to autism; associated with depression diagnosis. |

Propiedades

IUPAC Name |

(Z)-icos-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITHHVVYSMSWAG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970949 | |

| Record name | 11-cis-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5561-99-9 | |

| Record name | cis-11-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5561-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Eicosenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gondoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11-cis-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GONDOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX6WPL94T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11Z-Eicosenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cis-11-eicosenoic acid?

A1: Cis-11-eicosenoic acid has the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol.

Q2: How is cis-11-eicosenoic acid characterized spectroscopically?

A2: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , ] and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly used to identify and quantify cis-11-eicosenoic acid in various samples. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can be employed to determine the position of the double bond and acyl chain positions in triglycerides containing cis-11-eicosenoic acid. []

Q3: Is cis-11-eicosenoic acid stable under different storage conditions?

A3: While specific studies on the stability of pure cis-11-eicosenoic acid under various conditions are limited in the provided research, it is known that unsaturated fatty acids, in general, are susceptible to oxidation. [, ] Factors like temperature, light exposure, and the presence of antioxidants can influence stability.

Q4: Are there specific applications where the stability of cis-11-eicosenoic acid is crucial?

A4: The stability of cis-11-eicosenoic acid is essential in applications like food preservation and the formulation of cosmetics and pharmaceuticals. [, , ] Degradation due to oxidation can lead to undesirable changes in product quality, such as rancidity in oils or reduced efficacy in formulations.

Q5: What is the significance of cis-11-eicosenoic acid in natural rubber latex?

A5: Research suggests that lipids, including cis-11-eicosenoic acid, present in natural rubber latex contribute to its mechanical stability. The hydrolysis of long-chain fatty acids like cis-11-eicosenoic acid during storage is believed to enhance the mechanical stability time of the latex. []

Q6: How does cis-11-eicosenoic acid contribute to the properties of certain seed oils?

A6: Cis-11-eicosenoic acid, along with other fatty acids, contributes to the physicochemical properties of seed oils, influencing characteristics like viscosity, melting point, and oxidative stability. [, ] These properties determine the suitability of the oil for various applications, including edible oil production, biodiesel feedstock, and cosmetic formulations.

Q7: What is known about the antibacterial properties of cis-11-eicosenoic acid?

A7: While cis-11-eicosenoic acid itself has not been extensively studied for its antibacterial properties, research suggests that certain unsaturated fatty acids, particularly those found in the seed oil of Prunus japonica, including linoleic acid (which is structurally similar to cis-11-eicosenoic acid), exhibit anti-acne and antimicrobial properties. []

Q8: How is the content of cis-11-eicosenoic acid determined in various samples?

A8: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely employed technique to identify and quantify cis-11-eicosenoic acid in samples like seed oils, latex, and biological tissues. [, , , , , , , , , , , , , , , ] The fatty acid composition is typically analyzed after converting them to their corresponding methyl esters (FAMEs) for enhanced volatility during GC analysis. [, , , , , , , , , , , , , , , ]

Q9: Are there any specific considerations for the analytical method validation of cis-11-eicosenoic acid?

A9: Validation of analytical methods for cis-11-eicosenoic acid analysis should adhere to established guidelines for accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability, ensuring reliable and reproducible results. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.